(S)-Methyl 1-cyanopyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Methyl 1-cyanopyrrolidine-2-carboxylate is a chiral compound featuring a pyrrolidine ring, a nitrile group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 1-cyanopyrrolidine-2-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of an amino acid derivative with a nitrile compound, followed by esterification. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 1-cyanopyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various esters or amides, depending on the nucleophile used.
Scientific Research Applications
(S)-Methyl 1-cyanopyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and as a precursor for biologically active compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Methyl 1-cyanopyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites with high specificity, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-carboxylate derivatives: These compounds share the pyrrolidine ring structure and have similar reactivity.
Nitrile-containing compounds: These compounds undergo similar oxidation and reduction reactions.
Uniqueness
(S)-Methyl 1-cyanopyrrolidine-2-carboxylate is unique due to its specific combination of functional groups and chiral center, which confer distinct reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C7H10N2O2 |
---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
methyl (2S)-1-cyanopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H10N2O2/c1-11-7(10)6-3-2-4-9(6)5-8/h6H,2-4H2,1H3/t6-/m0/s1 |
InChI Key |
HAUJCOYPXFAWIL-LURJTMIESA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CCCN1C#N |
Canonical SMILES |
COC(=O)C1CCCN1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.